molecular formula C20H18Cl2N2O3 B3035227 [(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate CAS No. 303996-85-2

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate

Cat. No.: B3035227
CAS No.: 303996-85-2
M. Wt: 405.3 g/mol
InChI Key: ZVWNCZXHMXSAGO-QJOMJCCJSA-N
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Description

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C20H18Cl2N2O3 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate and its derivatives have been extensively studied for their potential anticancer properties. A study by Rayes et al. (2020) synthesized a series of compounds based on the structure modification of this molecule as potent histone deacetylase inhibitors (HDACIs). These compounds demonstrated selective inhibition of the proliferation of colon cancer cells. Similarly, Aboelmagd et al. (2021) synthesized metal complexes derived from this compound, showing significant anti-tumor activities, particularly against human colorectal carcinoma cells.

Antibacterial Properties

Another area of research has been the exploration of antibacterial properties. For instance, Hassan et al. (2019) synthesized arylidenes oxindole derivatives, including those related to this compound, and evaluated their antibacterial activities.

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of this compound have also been studied. Murthy et al. (2013) designed and synthesized new derivatives to study their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, particularly with strong electron donor substituents.

Antifungal and Antioxidant Activities

Furthermore, studies have been conducted on the antifungal and antioxidant properties. For example, Chaudhary et al. (2022) synthesized a series of compounds related to this molecule and evaluated their antifungal potential. Aly et al. (2012) reported on the synthesis of thiazolidine derivatives with notable antitumor and antioxidant activities.

Properties

IUPAC Name

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-20(2,3)19(26)27-23-17-13-6-4-5-7-16(13)24(18(17)25)11-12-8-9-14(21)15(22)10-12/h4-10H,11H2,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWNCZXHMXSAGO-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
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Reactant of Route 2
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Reactant of Route 3
Reactant of Route 3
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Reactant of Route 4
Reactant of Route 4
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Reactant of Route 5
Reactant of Route 5
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Reactant of Route 6
Reactant of Route 6
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate

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